molecular formula C13H11N5O2S B13953908 6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13953908
M. Wt: 301.33 g/mol
InChI Key: IYAYKYAGIPDCIK-UHFFFAOYSA-N
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Description

6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

The synthesis of 6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-nitrobenzyl chloride with 6-methylthio-1H-pyrazolo[3,4-d]pyrimidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Chemical Reactions Analysis

6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase by binding to its active site, thereby blocking the signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H11N5O2S

Molecular Weight

301.33 g/mol

IUPAC Name

6-methylsulfanyl-1-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H11N5O2S/c1-21-13-14-6-10-7-15-17(12(10)16-13)8-9-2-4-11(5-3-9)18(19)20/h2-7H,8H2,1H3

InChI Key

IYAYKYAGIPDCIK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C=NN(C2=N1)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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